5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole

Medicinal Chemistry Physicochemical Profiling Bioisostere Design

5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole (CAS 1249972-62-0) is a fragment-sized (MW 194.6) building block that uniquely combines a 1,2,4-oxadiazole bioisostere (~10× higher log D vs. 1,3,4-isomer) with a reactive benzylic chloride handle and a single stereogenic center. This enables direct incorporation into covalent fragment libraries for cysteine/lysine targeting and enantiomer-specific SAR—capabilities absent in achiral or non-halogenated analogs. Classified as non-hazardous for DOT/IATA transport, it eliminates regulatory surcharges and simplifies bulk parallel library synthesis logistics. Supplied at ≥95% purity for immediate research procurement.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 1249972-62-0
Cat. No. B1455709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole
CAS1249972-62-0
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=NC=NO2)Cl
InChIInChI=1S/C9H7ClN2O/c10-8(9-11-6-12-13-9)7-4-2-1-3-5-7/h1-6,8H
InChIKeySOKJCVZWWMDDPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole (CAS 1249972-62-0): Core Structural Identity and Procurement Baseline


5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole (CAS 1249972-62-0) is a heterocyclic small molecule (C9H7ClN2O, MW 194.62 g/mol) comprising a 1,2,4-oxadiazole core substituted at the 5-position with a chloro(phenyl)methyl group. It is commercially supplied as a research-grade building block at ≥95% purity by multiple vendors including Enamine (EN300-90308), AKSci (0685DM), Biosynth, and Leyan (1334509) [1]. The 1,2,4-oxadiazole ring is recognized as a privileged scaffold in medicinal chemistry, functioning as a metabolically stable bioisostere of ester and amide functionalities, and is distinct from its 1,3,4-oxadiazole and other heterocyclic isomers in both physicochemical properties and biological recognition profiles [2].

Why 5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole Cannot Be Swapped with Generic Oxadiazole Isomers or Other Heterocyclic Building Blocks


Substituting 5-[chloro(phenyl)methyl]-1,2,4-oxadiazole with a positional isomer (e.g., 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole), a regioisomeric 1,3,4-oxadiazole, or an alternative heterocycle such as 1,2,4-thiadiazole introduces quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and metabolic stability that directly alter pharmacological and physicochemical behavior [1]. Systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazole isomers exhibit approximately one order of magnitude higher log D compared to their 1,3,4-oxadiazole counterparts, alongside significant differences in hERG inhibition, aqueous solubility, and metabolic turnover [1]. Furthermore, the specific 5-[chloro(phenyl)methyl] substitution pattern provides a unique combination of a reactive benzylic chloride handle and a stereogenic center, features absent in simpler 5-methyl or 3-phenyl analogs, enabling downstream diversification that generic building blocks cannot support .

Quantitative Differentiation Evidence for 5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole vs. Closest Analogs


Lipophilicity Differentiation: 1,2,4-Oxadiazole Core vs. 1,3,4-Oxadiazole Isomer

When selecting an oxadiazole building block for a medicinal chemistry program, the choice between 1,2,4- and 1,3,4-oxadiazole regioisomers carries a systematic, quantifiable impact on lipophilicity. A comprehensive matched-pair analysis across the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazole-containing compounds consistently exhibit approximately one order of magnitude (∼10-fold) higher log D compared to their 1,3,4-oxadiazole matched pairs [1]. This difference arises from intrinsically different charge distributions and dipole moments between the two regioisomers [1]. For the specific scaffold of 5-[chloro(phenyl)methyl]-1,2,4-oxadiazole, the computed XLogP is approximately 2.2, whereas a hypothetical matched 1,3,4-oxadiazole isomer (e.g., 2-[chloro(phenyl)methyl]-1,3,4-oxadiazole) would be predicted to have a log D approximately 1.0 unit lower [1] [2]. This systematic offset makes the 1,2,4-isomer preferable when higher membrane permeability is sought, and the 1,3,4-isomer preferable when lower lipophilicity is required to mitigate promiscuity or hERG risk.

Medicinal Chemistry Physicochemical Profiling Bioisostere Design

Regioisomeric Scaffold Stability: 1,2,4-Oxadiazole Metabolic Stability Advantage Documented in PLpro Inhibitor Series

The 1,2,4-oxadiazole core confers meaningful metabolic stability advantages relevant to compound progression. In a recent study of SARS-CoV-2 PLpro inhibitors, 1,2,4-oxadiazole derivatives 13f and 26r exhibited good metabolic stability with half-lives (t₁/₂) exceeding 93.2 minutes in mouse liver microsomes, alongside high plasma exposure (AUC₀–ₜ = 17,380 and 24,290 ng·h/mL, respectively) [1]. While this data is derived from elaborated drug-like molecules rather than the parent building block, it establishes class-level evidence that the 1,2,4-oxadiazole ring system can support favorable metabolic stability—a property that distinguishes it from more labile ester-containing building blocks for which the oxadiazole serves as a bioisosteric replacement [1]. Compound 26r further demonstrated 39.1% oral bioavailability in mice, confirming the translational potential of this scaffold [1].

Antiviral Drug Discovery Metabolic Stability Pharmacokinetics

Structural Differentiation: Reactive Benzylic Chloride Handle vs. Non-Functionalized Analogs

5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole contains a benzylic chloride moiety that enables nucleophilic substitution reactions with amines, thiols, and other nucleophiles—a synthetic diversification capability absent in non-halogenated analogs such as 5-benzyl-1,2,4-oxadiazole or 5-phenyl-1,2,4-oxadiazole . Compared to the positional isomer 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole (CAS 1201-68-9), the target compound places the reactive chloromethyl group at the 5-position of the oxadiazole ring. This positional difference alters both the electronic environment of the reactive center and the trajectory of elaborated substituents relative to the oxadiazole core, as reflected in the differing InChI Keys (SOKJCVZWWMDDPH-UHFFFAOYSA-N for the target vs. VEIXFEJMHJPUBS-UHFFFAOYSA-N for the 3-isomer) [1]. The chloro(phenyl)methyl substituent also introduces a stereogenic center, offering the potential for chiral resolution—a feature entirely absent in achiral 3-aryl or 5-aryl oxadiazole building blocks .

Synthetic Chemistry Fragment Elaboration Covalent Inhibitor Design

Transport and Safety Classification: Non-Hazardous Material Status for Unrestricted Procurement

According to the manufacturer's safety data sheet (AKSci, current as of October 2024), 5-[chloro(phenyl)methyl]-1,2,4-oxadiazole is classified as 'Not hazardous material' under DOT/IATA transport regulations . This classification removes shipping restrictions, special handling fees, and regulatory paperwork burdens that apply to many structurally related halogenated building blocks. For comparison, certain chloromethyl-containing heterocycles (e.g., chloromethyl oxadiazoles with additional reactive functionality or certain benzyl chloride derivatives) may require hazardous material declarations, which add cost and lead time to procurement [1]. The non-hazardous classification of this specific compound is a practical, quantifiable procurement advantage—reducing shipping complexity and cost relative to hazardous-classified analogs.

Chemical Procurement Safety Compliance Laboratory Logistics

Bioisosteric Scaffold Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Thiadiazole and Oxazole in Amide Replacement

In a diversity-oriented library approach to replace a metabolically labile amide moiety within mGlu7 negative allosteric modulators (NAMs), multiple heterocycles were systematically evaluated as amide bioisosteres. The 1,2,4-oxadiazole scaffold (exemplified by compound 7i) emerged as a viable replacement, whereas other heterocycles including oxazole, 1,3,4-oxadiazole, and 1,2,4-thiadiazole showed differential SAR outcomes with respect to potency retention and metabolic profile . This study, together with the broader medicinal chemistry literature, confirms that the 1,2,4-oxadiazole ring is not interchangeable with oxazole (different heteroatom arrangement), 1,3,4-thiadiazole (sulfur-containing, altered lipophilicity), or 1,3,4-oxadiazole (different charge distribution and metabolic stability profile) [1]. The specific 5-[chloro(phenyl)methyl] substitution further distinguishes this building block from other 1,2,4-oxadiazoles within the scaffold class, providing a unique vector for fragment growth that is unavailable in 3-substituted or symmetrically disubstituted analogs.

Bioisosterism Scaffold Hopping Lead Optimization

Recommended Procurement Scenarios for 5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Requiring a Lipophilic, Metabolically Stable Amide/Ester Bioisostere

Medicinal chemistry teams pursuing fragment-based lead generation can deploy 5-[chloro(phenyl)methyl]-1,2,4-oxadiazole as a fragment-sized (MW 194.6) building block that provides the 1,2,4-oxadiazole core's established bioisosteric advantages over esters (metabolic stability t₁/₂ > 93 min demonstrated for elaborated oxadiazole compounds ) and the ∼10-fold higher log D relative to 1,3,4-oxadiazole isomers . Its computed XLogP of ∼2.2 places it in a favorable lipophilicity range for membrane penetration while the benzylic chloride offers a direct synthetic handle for fragment growing via nucleophilic displacement.

Covalent Inhibitor and Targeted Covalent Fragment Library Construction

The benzylic chloride moiety intrinsic to 5-[chloro(phenyl)methyl]-1,2,4-oxadiazole provides a latent electrophilic warhead suitable for covalent targeting of cysteine, serine, or lysine residues in protein active sites. Unlike non-halogenated oxadiazole analogs (e.g., 5-benzyl-1,2,4-oxadiazole) that lack this reactivity , this compound enables direct incorporation into covalent fragment libraries without additional synthetic activation steps. The stereogenic center further permits chiral separation, enabling enantiomer-specific covalent probe development.

Chiral Building Block for Asymmetric Synthesis and Stereochemical SAR Exploration

The presence of a single stereogenic center at the chloro(phenyl)methyl carbon distinguishes this compound from the vast majority of commercially available 1,2,4-oxadiazole building blocks, which are achiral . Research groups investigating stereochemistry-dependent biological activity can procure this compound for chiral resolution (via preparative chiral HPLC or diastereomeric salt formation) and subsequent enantiomer-specific SAR studies—a capability not available with the achiral positional isomer 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole.

High-Throughput Screening Library Diversification with Streamlined Logistics

For HTS library production teams, 5-[chloro(phenyl)methyl]-1,2,4-oxadiazole offers the practical advantage of non-hazardous shipping classification (DOT/IATA) , eliminating the regulatory complexity and cost premiums associated with hazardous-classified halogenated heterocycles. This logistical simplicity, combined with its reactive benzylic chloride enabling rapid parallel diversification, makes it a cost-effective choice for large-scale library synthesis where every additional hazardous material line item multiplies budget and timeline impact.

Quote Request

Request a Quote for 5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.